Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside is a synthetic compound belonging to the class of pentofuranosides, which are derivatives of pentose sugars. This compound is characterized by the presence of two benzyl protecting groups on the hydroxyl groups at positions 3 and 5, and a methyl group at the anomeric position. Its molecular formula is , and it has a molecular weight of approximately 342.38 g/mol. The compound is primarily utilized in biochemical research, particularly in studies related to nucleoside analogs and carbohydrate chemistry.
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside can be sourced from various chemical suppliers and is classified under organic compounds, specifically as a glycoside. It has applications in organic synthesis and medicinal chemistry due to its structural resemblance to naturally occurring nucleosides.
The synthesis of Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside typically involves several steps:
The reactions are generally carried out under controlled conditions, often requiring inert atmospheres (nitrogen or argon) to prevent oxidation. The purification of intermediates and final products is typically achieved through chromatography techniques.
Key spectral data for Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside includes:
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside can participate in various chemical reactions, including:
The reaction conditions (temperature, solvent) must be optimized for each specific reaction type to achieve high yields and purity of products.
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside functions primarily as a nucleoside analog. Its mechanism involves:
Studies have shown that such compounds can significantly affect cell proliferation rates in cancer cell lines by disrupting normal nucleic acid metabolism.
Relevant data includes melting point ranges and spectral data confirming purity and identity.
Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside has several scientific uses:
The synthesis of Methyl 3,5-di-O-benzyl-2-deoxy-D-erythro-pentofuranoside relies on foundational glycosylation chemistry and strategic protecting group manipulations. Classical Fischer glycosylation, involving acid-catalyzed condensation of alcohols with reducing sugars, provides initial access to methyl glycosides but lacks stereoselectivity for 2-deoxy sugars. This limitation necessitates specialized approaches for 2-deoxyribose derivatives, where the absence of a C2 substituent eliminates neighboring group participation for stereocontrol [1] [9].
Persistent protecting groups like benzyl ethers are indispensable for long-term hydroxyl protection during multi-step syntheses. In pentofuranoside chemistry, regioselective benzylation of C3 and C5 positions is achieved through temporary protecting groups (e.g., acetals or silyl ethers) at other sites. For instance, 4,6-O-benzylidene acetal protection in hexose analogs allows selective derivatization at C3, a strategy adaptable to pentose systems by leveraging steric and electronic differences between secondary hydroxyl groups [9]. Orthogonal protection schemes are critical, as demonstrated in routes where anomeric hydroxyl groups are masked as S-tolyl thioglycosides—serving as both protecting groups and latent glycosyl donors for downstream functionalization. Sequential deprotection steps (e.g., reductive benzylidene opening, silyl ether removal) enable precise exposure of specific hydroxyls for benzylation, forming the 3,5-di-O-benzyl scaffold essential for the target compound [1] [9].
Table 1: Classical Protecting Group Strategies in Pentofuranoside Synthesis
Protecting Group | Function | Removal Conditions | Role in Target Synthesis |
---|---|---|---|
Benzyl (Bn) | Persistent hydroxyl protection | Hydrogenation (Pd/C, H₂) | Permanent 3,5-di-O-protection |
Benzylidene acetal | Temporary diol protection | Acidic hydrolysis or reductive opening | Regioselective C3/C5 differentiation |
Acetyl (Ac) | Transient hydroxyl protection | Mild base (e.g., NaOMe/MeOH) | Temporary protection during intermediate steps |
S-Tolyl | Anomeric protection/activation | Oxidative hydrolysis | Glycosyl donor precursor |
Regioselective benzylation at C3 and C5 positions demands meticulous optimization to prevent over-alkylation and ensure high yields. Key advancements include phase-transfer catalysis (PTC) and controlled reagent stoichiometry. Benzyl bromide (BnBr) with tetra-n-butylammonium iodide (TBAI) in sodium hydroxide enables efficient O-alkylation of methyl ribofuranoside precursors under mild conditions, achieving yields exceeding 80% for 3,5-di-O-benzylated products [5]. Critical parameters include:
Deoxygenation at C2 constitutes a pivotal transformation. Classical Barton-McCombie deoxygenation (radical reduction of O-thiocarbonyl intermediates) remains widely used but requires pre-activation of the C2 hydroxyl. Direct reductive methods offer streamlined alternatives: Tributyltin hydride (Bu₃SnH) with azobisisobutyronitrile (AIBN) reduces O-phenylthiocarbonyl derivatives of methyl ribofuranosides, yielding 2-deoxy products with >90% stereochemical fidelity [3] [8]. Sequential debenzoylation-deoxygenation is also effective; methyl 2-O-benzoyl-3,5-di-O-benzylribofuranoside undergoes base-catalyzed ester cleavage (e.g., NaOMe/MeOH), followed by thiocarbonylation and radical reduction to furnish the 2-deoxy core [8].
Table 2: Optimized Conditions for Key Synthetic Steps
Reaction Step | Optimal Conditions | Yield | Key Advancement |
---|---|---|---|
Regioselective 3,5-Di-O-benzylation | BnBr, TBAI, 50% NaOH, DMF, 0°C→25°C, 12 h | 82% | Avoids C2 side reactions via PTC |
C2 Deoxygenation | 1. PhOC(S)Cl, pyridine; 2. Bu₃SnH, AIBN, toluene, reflux | 88% | Radical reduction preserves furanose stereochemistry |
Anomeric Methylation | Fischer glycosylation (MeOH, HCl) | 75% (α:β = 4:1) | Acid-catalyzed equilibration favors α-anomer |
Stereoselective construction of the β-D-erythro-pentofuranose ring necessitates catalytic strategies to govern anomeric configuration and ring conformation. Transition-metal catalysts enable precise stereocontrol during glycosidic bond formation. Notable systems include:
Enzymatic approaches provide biocatalytic precision. Lipases (e.g., Candida antarctica Lipase B) achieve regioselective acylations or deacylations in polyol substrates, facilitating differentiation of C3/C5 hydroxyls prior to benzylation [6]. Glycosynthase mutants (engineered retaining glycosidases) form glycosidic bonds with inverted stereochemistry, though applications to 2-deoxy sugars remain exploratory.
For 2-deoxyfuranoses lacking stereodirecting C2 substituents, solvent-directed stereocontrol is critical. Modifying the Halcomb-Anunziata protocol, in situ anomerization using trimethylsilyl trifluoromethanesulfonate (TMSOTf) in acetonitrile biases equilibrium toward the α-anomer of methyl pentofuranosides. Thermodynamic stabilization arises from the exo-anomeric effect and minimized 1,3-diaxial interactions, yielding α:β ratios up to 9:1 [6]. Conformational analysis via nuclear magnetic resonance (NMR) coupling constants (e.g., J₃,₄) confirms the predominance of E (east) puckering in 3,5-di-O-benzyl-2-deoxyribofuranosides, a conformation favoring nucleoside analog synthesis [7].
Table 3: Catalytic Systems for Furanose Stereocontrol
Catalyst/System | Reaction Type | Anomeric Selectivity (α:β) | Mechanistic Basis |
---|---|---|---|
TMSOTf (0.1 eq.) in CH₃CN | Anomerization | 9:1 | Thermodynamic control via oxocarbenium ion |
AuCl(PPh₃)/AgOTf (5 mol%) | Glycal functionalization | β-selective | Anti-addition to glycal double bond |
Lipase PS-30 | Regioselective acylation | N/A | Kinetic resolution of C3 vs. C5 hydroxyls |
Advanced methods exploit selenium-based elimination. 1-Phenylselenenyl furanosides undergo m-chloroperoxybenzoic acid (mCPBA) oxidation to selenoxides, which spontaneously eliminate at low temperatures (–78°C) to form glycal intermediates. Subsequent stereoselective hydrofunctionalization (e.g., methanol addition) provides 2-deoxyfuranosides with high stereopurity, serving as precursors to the title compound [3] [6].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0